molecular formula C22H25N3O4 B14995112 [3-(2,3-Dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl](4-phenylpiperazin-1-yl)methanone

[3-(2,3-Dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl](4-phenylpiperazin-1-yl)methanone

Cat. No.: B14995112
M. Wt: 395.5 g/mol
InChI Key: NQPNCJZBQXXSSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,3-Dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanone: is a complex organic compound that features a unique combination of functional groups, including an oxazoline ring, a piperazine ring, and methanone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanone typically involves multiple steps:

    Formation of the Oxazoline Ring: This can be achieved through the cyclization of an appropriate amino alcohol with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Dimethoxyphenyl Group: This step involves the substitution reaction where the oxazoline ring is functionalized with the dimethoxyphenyl group using a suitable electrophile.

    Attachment of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where the oxazoline derivative reacts with a piperazine derivative.

    Formation of the Methanone Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of robust catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology and Medicine

In biology and medicine, 3-(2,3-Dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanone may have potential as a pharmaceutical intermediate. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its functional groups allow for a wide range of chemical modifications, making it versatile for various applications.

Mechanism of Action

The mechanism of action of 3-(2,3-Dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanone would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The oxazoline and piperazine rings could facilitate binding to specific molecular targets, while the methanone group could participate in covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(2,3-Dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanone: shares similarities with other oxazoline and piperazine derivatives.

    3-(2,3-Dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanone: Similar structure but with a methyl group instead of a phenyl group on the piperazine ring.

    3-(2,3-Dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanone: Similar structure but with an ethyl group instead of a phenyl group on the piperazine ring.

Uniqueness

The uniqueness of 3-(2,3-Dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanone lies in its combination of functional groups, which allows for diverse chemical reactivity and potential applications. The presence of both an oxazoline and a piperazine ring in the same molecule is relatively rare, providing unique opportunities for chemical and biological interactions.

Properties

Molecular Formula

C22H25N3O4

Molecular Weight

395.5 g/mol

IUPAC Name

[3-(2,3-dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]-(4-phenylpiperazin-1-yl)methanone

InChI

InChI=1S/C22H25N3O4/c1-27-19-10-6-9-17(21(19)28-2)18-15-20(29-23-18)22(26)25-13-11-24(12-14-25)16-7-4-3-5-8-16/h3-10,20H,11-15H2,1-2H3

InChI Key

NQPNCJZBQXXSSB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C2=NOC(C2)C(=O)N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.